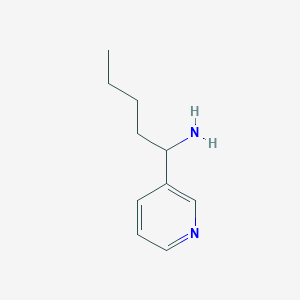

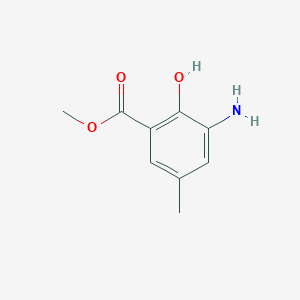

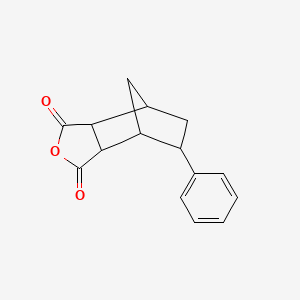

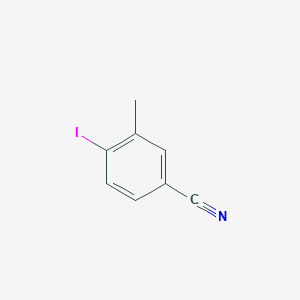

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,3-Dichlorophenylpiperazine (2,3-DCPP or DCPP)” is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2,3-DCPP, has been discussed in several studies . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of related compounds like “2,3-Dichlorophenyl isocyanate” has been analyzed . The molecular formula is C7H3Cl2NO, with an average mass of 188.011 Da and a mono-isotopic mass of 186.959167 Da .

Chemical Reactions Analysis

The chemical reactions of 2,3-DCPP have been studied. It has been shown to act as a partial agonist of the dopamine D2 and D3 receptors .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dichlorophenyl isocyanate” have been reported. It has a density of 1.4±0.1 g/cm3, a boiling point of 246.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Synthesis and Reactivity

3-(2,3-Dichlorophenyl)-3-oxopropanenitrile serves as a key intermediate in various synthetic routes, especially in the formation of heterocyclic compounds. One of the notable applications is in the synthesis of 4,5-dihydrofuran-3-carbonitriles and other derivatives through oxidative cyclizations. These reactions often involve the use of manganese(III) acetate with conjugated alkenes or 2-thienyl substituted alkenes. The regioselective radical addition of 3-oxopropanenitriles with terminal dienes, promoted by cerium(IV) ammonium nitrate and manganese(III) acetate, is another significant application, yielding various dihydrofurans (Yılmaz et al., 2005) (Hocaoglu & Yılmaz, 2019).

Antimicrobial Applications

Some novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives, linked to the thieno[2,3-b]thiophene moiety and synthesized from 3,3′-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis (3-oxopropanenitrile), have shown promising antimicrobial properties. The synthesized compounds were evaluated for their antimicrobial activity, and selected examples demonstrated significant results (Kheder & Mabkhot, 2012).

Synthesis of Heterocyclic Compounds

3-Oxopropanenitriles are pivotal in synthesizing various heterocyclic compounds. For instance, the synthesis of bis-thiazole and bis-[1,3,4]thiadiazole derivatives with thieno[2,3-b]thiophene moiety has been reported, showcasing the compound's utility in creating structurally complex and biologically significant molecules (Kheder & Mabkhot, 2012).

Application in Dyeing and Textile Industry

Innovative dyeing processes use 3-(3-Chloropheney)-2-((4-substituted) diazenyl)-3-oxopropanenitrile and its derivatives for dyeing polypropylene fabrics. These processes, carried out in both aqueous and supercritical carbon dioxide mediums, demonstrate the compound's applicability in textile coloration, providing a greener alternative to traditional dyeing methods by utilizing CO2 instead of water (Elmaaty et al., 2019).

Mechanism of Action

While the mechanism of action for “3-(2,3-Dichlorophenyl)-3-oxopropanenitrile” is not available, related compounds like Cariprazine, which contains a 2,3-dichlorophenyl group, have been studied. Cariprazine works as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2,3-dichlorophenyl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIBLZWDWAXKNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504997 |

Source

|

| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75473-09-5 |

Source

|

| Record name | 3-(2,3-Dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)

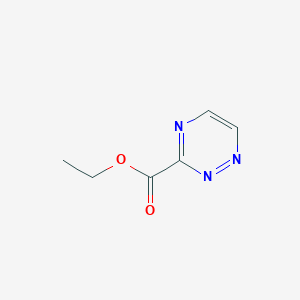

![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)